(2S)-2-bromononane
Description
Significance of Chiral Secondary Bromoalkanes in Stereoselective Synthesis
Chiral secondary bromoalkanes, characterized by a bromine atom attached to a carbon bonded to two other carbon atoms and a hydrogen, are particularly important in stereoselective synthesis. Stereoselective synthesis is a class of reactions in which a specific stereoisomer is formed in preference to others. The presence of the stereogenic center adjacent to the reactive site (the carbon bearing the bromine) in secondary bromoalkanes makes them valuable starting materials for creating new chiral centers with controlled configurations.
Reactions involving chiral secondary bromoalkanes, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2), can proceed with varying degrees of stereoselectivity depending on the reaction conditions and the nature of the reagents. The SN2 reaction, for instance, is known to proceed with inversion of configuration at the stereogenic center libretexts.org. This predictable stereochemical outcome makes chiral secondary bromoalkanes crucial for synthesizing enantiomerically enriched compounds, which are often required in the pharmaceutical, agrochemical, and fine chemical industries.
The Role of (2S)-2-Bromononane as a Model Substrate and Chiral Building Block
This compound is a specific chiral secondary bromoalkane with a nine-carbon chain and a bromine atom at the second carbon, with the (S) configuration at the stereogenic center nih.gov. Its well-defined structure and chirality make it an important model substrate in mechanistic studies of stereoselective reactions. By studying the reactions of this compound under different conditions, chemists can gain insights into the factors that influence stereochemical outcomes, such as the nature of the nucleophile or base, the solvent, and the temperature chegg.comchegg.comchegg.com.
As a chiral building block, this compound can be transformed into a variety of other chiral molecules while retaining or inverting its original stereochemistry. This allows for the synthesis of complex molecules with desired absolute configurations. Its relatively long alkyl chain also provides lipophilic character, which can be advantageous in certain synthetic strategies or for studying interactions in lipophilic environments .
Overview of Contemporary Research Directions in this compound Chemistry
Contemporary research involving this compound often focuses on its application in developing and evaluating new stereoselective methodologies. This includes:
Development of new catalysts and reagents for stereoselective transformations: Researchers explore novel catalysts and reagents that can promote reactions of this compound with high enantioselectivity and diastereoselectivity.
Studies of reaction mechanisms: Using this compound as a model, detailed mechanistic investigations are conducted to understand the factors governing stereochemical control in various reactions, such as nucleophilic substitutions and organometallic reactions researchgate.net.
Synthesis of complex chiral molecules: this compound serves as a chiral building block in the synthesis of more complex natural products and biologically active compounds, where the stereochemistry at the carbon bearing the bromine is critical .
Exploration of alternative reaction conditions: Research explores the use of environmentally friendly solvents or conditions, such as reactions in water, for transformations involving chiral haloalkanes like this compound while maintaining high stereoselectivity acs.org.
These research directions highlight the continued importance of this compound as a versatile tool for advancing the field of stereoselective organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromononane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFZTLHNWFZDD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Enantiomerically Enriched 2s 2 Bromononane
Stereocontrolled Chemical Synthesis Routes
Stereocontrolled routes are paramount for producing (2S)-2-bromonane in an enantiomerically enriched form. These methods typically involve nucleophilic substitution reactions on chiral substrates that proceed via stereospecific mechanisms.
Nucleophilic Substitution Reactions from Chiral Precursors
A cornerstone of stereocontrolled synthesis is the use of chiral starting materials that already possess the desired stereochemistry at or near the reactive center. Nucleophilic substitution reactions, particularly the S(_N)2 mechanism, are instrumental in these transformations due to their inherent stereospecificity. libretexts.orgwebassign.netmasterorganicchemistry.com
A direct and effective method for the synthesis of (2S)-2-bromononane is through the nucleophilic substitution of a chiral precursor where the stereochemistry is inverted during the reaction. However, starting with (2S)-2-nonanol and aiming for this compound requires a method that proceeds with retention of configuration, which can be achieved through a double inversion process or a less common S(_N)i mechanism. For a direct inversion, one would start with the opposite enantiomer, (2R)-2-nonanol.
The conversion of a secondary alcohol like 2-nonanol (B147358) to an alkyl bromide can be achieved using reagents such as phosphorus tribromide (PBr(_3)). This reaction proceeds through an S(_N)2 mechanism, which is characterized by a backside attack of the nucleophile (bromide ion) on the carbon atom bearing the leaving group (a protonated hydroxyl group or a phosphorus-containing intermediate). masterorganicchemistry.comreddit.com This backside attack leads to a Walden inversion, where the stereochemistry at the chiral center is inverted. masterorganicchemistry.com Therefore, to obtain (2S)-2-bromonane, the starting material would need to be (2R)-2-nonanol.
Table 1: Illustrative S(_N)2 Conversion of Chiral 2-Nonanol
| Starting Material | Reagent | Mechanism | Product | Stereochemical Outcome |
|---|---|---|---|---|
| (2R)-2-Nonanol | PBr(_3) | S(_N)2 | This compound | Inversion of Configuration |
An alternative and often preferred strategy involves a two-step process that converts the hydroxyl group of the alcohol into a better leaving group. youtube.com This is a common tactic for secondary alcohols to ensure the reaction proceeds via an S(_N)2 pathway and avoids potential side reactions like rearrangements that can occur under acidic conditions. masterorganicchemistry.com
First, the chiral alcohol, in this case (2S)-2-nonanol, is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270). youtube.com This reaction forms a sulfonate ester (tosylate or mesylate) where the stereochemistry of the chiral center is retained. The sulfonate group is an excellent leaving group due to its resonance stabilization.
In the second step, the resulting (2S)-2-nonyl tosylate is treated with a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a suitable solvent. The bromide ion then displaces the tosylate leaving group via an S(_N)2 reaction, resulting in an inversion of configuration. libretexts.org This two-step sequence, starting from (2S)-2-nonanol, ultimately yields (2R)-2-bromononane. To obtain the desired this compound, one would need to start with (2R)-2-nonanol and follow the same two-step process.
To ensure high stereospecificity and yield in the synthesis of this compound via S(_N)2 pathways, careful optimization of reaction conditions is crucial. The choice of solvent is critical; polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are often used for S(_N)2 reactions as they solvate the cation of the bromide salt without strongly solvating the bromide anion, thus enhancing its nucleophilicity.
The selection of the brominating agent is also important. While PBr(_3) is effective for direct conversion of the alcohol, the use of sulfonate esters followed by displacement with a bromide salt often provides cleaner reactions with fewer side products, particularly for secondary alcohols which can be prone to elimination reactions. masterorganicchemistry.comreddit.com Reaction temperature is another key parameter to control. Lower temperatures generally favor substitution over elimination and can help maintain the stereochemical integrity of the product. The use of a non-nucleophilic base like pyridine during the formation of sulfonate esters is standard to neutralize the HCl produced without competing with the alcohol as a nucleophile. youtube.com
Free Radical Bromination of Nonane (B91170) and Stereochemical Implications
In stark contrast to the stereocontrolled methods, free radical bromination of an achiral starting material like nonane is not a suitable method for producing enantiomerically enriched this compound.
Regioselectivity and Formation of Racemic 2-Bromononane (B1329715)
The free radical halogenation of alkanes is a chain reaction involving initiation, propagation, and termination steps. When nonane is treated with bromine (Br(_2)) in the presence of UV light or heat, a bromine radical is generated, which can abstract a hydrogen atom from the nonane chain to form a nonyl radical.
The regioselectivity of this reaction is governed by the stability of the resulting radical intermediate. The order of radical stability is tertiary > secondary > primary. quora.com Nonane has primary hydrogens at the C1 and C9 positions and secondary hydrogens at the C2, C3, C4, and C5 positions. Due to the higher stability of secondary radicals, the abstraction of a hydrogen atom from a secondary carbon is favored over a primary carbon. msu.edumasterorganicchemistry.com Consequently, the major monobrominated products will be 2-bromononane, 3-bromononane, 4-bromononane, and 5-bromononane, with 1-bromononane (B48978) being a minor product. youtube.com Bromination is known to be more selective than chlorination, further favoring the formation of the more stable secondary bromoalkanes. masterorganicchemistry.comyoutube.com
Crucially, the secondary radical intermediate formed at the C2 position is planar (sp-hybridized). nih.gov The subsequent reaction with a bromine molecule (Br(_2)) can occur from either face of this planar radical with equal probability. This leads to the formation of an equal mixture of this compound and (2R)-2-bromononane, resulting in a racemic mixture. Therefore, while free radical bromination of nonane is regioselective for the secondary positions, it is not stereoselective and cannot be used to produce enantiomerically enriched this compound. nih.gov
Table 3: Products of Free Radical Bromination of Nonane
| Position of Bromination | Type of Hydrogen | Radical Intermediate | Product | Stereochemistry |
|---|---|---|---|---|
| C-1 | Primary | Primary | 1-Bromononane | Achiral |
| C-2 | Secondary | Secondary (planar) | 2-Bromononane | Racemic ((2S) and (2R)) |
| C-3 | Secondary | Secondary (planar) | 3-Bromononane | Racemic ((3S) and (3R)) |
| C-4 | Secondary | Secondary (planar) | 4-Bromononane | Racemic ((4S) and (4R)) |
Multi-Step Approaches via Halogenated Intermediates
Given the limitations of direct halogenation, multi-step sequences starting from precursors that allow for stereocontrol are necessary to synthesize this compound.
Unsaturated precursors, such as nonene derivatives, offer a versatile platform for introducing functionality with stereocontrol. The addition of bromine (Br₂) across a double bond typically proceeds via a cyclic bromonium ion intermediate, leading to an anti-addition product. However, to achieve enantioselectivity, either a chiral substrate or a chiral reagent/catalyst system is required.
One potential strategy involves the use of an unsaturated carboxylic acid, which can undergo oxidative bromination. organic-chemistry.org The reaction's outcome is highly dependent on the substrate's structure and the reaction conditions. organic-chemistry.org For instance, the synthesis could start from a chiral alcohol derived from nonene, which could then be converted to the bromide with inversion of stereochemistry. Alternatively, asymmetric hydrobromination of a nonene derivative using a chiral catalyst could, in principle, yield the desired enantiomer, although this remains a challenging transformation.
Alkyl halides are key substrates for two major reaction types: substitution and elimination. libretexts.org These reactions provide pathways to interconvert functional groups and can be controlled to achieve specific stereochemical outcomes. youtube.com A hypothetical route to this compound could start from a dihalononane, for example, a chiral 2,3-dibromononane.
A controlled elimination reaction (E2), which is stereospecific, could be used to generate a specific alkene isomer from a dihalide. The E2 mechanism requires an anti-periplanar arrangement of the hydrogen and the leaving group. msu.edu Subsequent stereocontrolled hydrobromination could then yield the target molecule.
Alternatively, a nucleophilic substitution reaction could be employed. The Sₙ2 reaction is particularly useful as it proceeds with a complete inversion of stereochemistry at the reacting carbon center. masterorganicchemistry.com For example, one could envision starting with a chiral precursor like (2R, 3S)-2,3-epoxynonane. Opening of the epoxide with a bromide nucleophile would proceed via an Sₙ2 mechanism. If the attack occurs at the C2 position, it could potentially lead to a bromohydrin, which would then require further transformation. A more direct approach might involve a chiral diol, converted to a cyclic sulfate (B86663) and subsequently opened with a bromide ion source, a reliable method for achieving stereospecific substitution. In contrast, the Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would lead to racemization and is therefore synthetically undesirable for this purpose. masterorganicchemistry.com
The Hunsdiecker reaction is a classical method for the decarboxylative halogenation of carboxylic acids. wikipedia.orgbyjus.com The process involves converting a carboxylic acid into its silver salt, which is then treated with bromine in a solvent like carbon tetrachloride (CCl₄) to yield an alkyl bromide with one less carbon atom. adichemistry.comquimicaorganica.org To synthesize 2-bromononane via this route, the starting material would need to be a derivative of decanoic acid, specifically 3-methylnonanoic acid, to yield the desired carbon skeleton after decarboxylation.
The mechanism of the Hunsdiecker reaction is believed to proceed through a free radical pathway. wikipedia.orgalfa-chemistry.com An unstable acyl hypobromite (B1234621) intermediate is initially formed, which then undergoes homolytic cleavage. byjus.com The resulting acyl radical rapidly loses a molecule of carbon dioxide to form an alkyl radical. This alkyl radical then abstracts a bromine atom to form the final alkyl bromide product. adichemistry.com
A significant drawback of the Hunsdiecker reaction, particularly concerning the synthesis of chiral compounds, is its stereochemical outcome. If the reaction is performed on a substrate where the carboxylate group is attached to a chiral center, the intermediate alkyl radical, being planar or rapidly inverting, loses the initial stereochemical information. adichemistry.com This results in a racemic product. Therefore, applying the standard Hunsdiecker reaction to an enantiomerically pure derivative of a suitable decanoic acid would not yield enantiomerically enriched this compound.
Biocatalytic and Enantioselective Approaches for this compound Production
Biocatalysis offers a powerful alternative to traditional chemical methods for producing enantiomerically pure compounds, often under mild reaction conditions with high selectivity. researchgate.net
Kinetic resolution is a widely used technique to separate the enantiomers of a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their derivatives. nih.govresearchgate.net
In a typical lipase-catalyzed kinetic resolution, a racemic mixture is subjected to an enzymatic reaction, such as acylation or hydrolysis. mdpi.com The enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. For example, in the resolution of racemic 2-bromononane, a lipase (B570770) could be used to selectively hydrolyze an ester derivative of one enantiomer or to acylate one enantiomer of a precursor alcohol.
A common approach involves the transesterification of a racemic alcohol using an acyl donor like vinyl acetate, catalyzed by a lipase such as Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase. researchgate.netmdpi.com If, for instance, the lipase preferentially acylates the (R)-enantiomer of a precursor, 2-nonanol, the reaction mixture would become enriched in the unreacted (S)-2-nonanol and the newly formed (R)-2-nonyl acetate. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product. mdpi.com The enriched (S)-2-nonanol can then be separated and converted to this compound using a method that proceeds with retention or predictable inversion of configuration (e.g., the Appel reaction).
Table 2: Hypothetical Progress of Enzymatic Kinetic Resolution of Racemic 2-Nonanol This interactive table illustrates the principle of kinetic resolution. As the reaction proceeds towards 50% conversion, the enantiomeric excess (ee) of the remaining substrate ((S)-2-nonanol) and the formed product ((R)-acetate) both increase.
| Reaction Conversion (%) | % (S)-Alcohol | % (R)-Alcohol | % (R)-Acetate | ee of Substrate (%) | ee of Product (%) |
| 0 | 50 | 50 | 0 | 0 | N/A |
| 10 | 49 | 41 | 10 | 9 | 100 |
| 20 | 47 | 33 | 20 | 18 | 100 |
| 30 | 44 | 26 | 30 | 29 | 100 |
| 40 | 40 | 20 | 40 | 40 | 100 |
| 50 | 33 | 17 | 50 | 50 | 100 |
Note: The table assumes perfect enzyme selectivity (E > 200) where only the (R)-alcohol is acetylated.
Dehalogenase Enzymes and Their Stereoselectivity in Bromoalkane Transformations
Haloalkane dehalogenases (HLDs) are a class of microbial enzymes that catalyze the cleavage of carbon-halogen bonds in a wide array of halogenated aliphatic compounds. muni.cz The reaction typically proceeds via an SN2 nucleophilic substitution mechanism, where a nucleophilic residue in the enzyme's active site attacks the carbon atom bearing the halogen, leading to the formation of an alcohol and a halide ion. caver.cz This mechanism inherently results in an inversion of configuration at the chiral center, a key feature that can be exploited for the synthesis of specific enantiomers.
Several dehalogenases have been identified and characterized for their ability to discriminate between the enantiomers of racemic bromoalkanes. caver.cz This enantioselectivity forms the basis for the kinetic resolution of a racemic mixture, where one enantiomer is preferentially transformed, allowing for the isolation of the other, unreacted enantiomer in high enantiomeric purity.
Notably, dehalogenases such as DbjA from Bradyrhizobium japonicum USDA110 have demonstrated significant enantioselectivity towards β-bromoalkanes, which are structurally analogous to 2-bromononane. caver.cz In the kinetic resolution of racemic 2-bromopentane (B28208), DbjA exhibits a strong preference for the (R)-enantiomer, leading to the accumulation of (S)-2-bromopentane. caver.cz The enantiomeric ratio (E value), a measure of the enzyme's enantioselectivity, can be very high for these reactions, indicating a highly efficient resolution process.
The stereoselectivity of dehalogenases is dictated by the specific three-dimensional architecture of their active site. The precise positioning of the substrate within the active site, governed by interactions with key amino acid residues, determines which enantiomer is favorably oriented for the nucleophilic attack. For many dehalogenases that show preference for (R)-bromoalkanes, the active site accommodates the (R)-enantiomer in a conformation that aligns the C-Br bond for efficient cleavage, while the (S)-enantiomer binds in a less productive or non-productive manner. muni.cz
While specific kinetic data for the resolution of 2-bromononane is not extensively documented in publicly available literature, the established activity of dehalogenases on shorter-chain 2-bromoalkanes provides a strong basis for its feasibility. The hydrophobic nature of the dehalogenase active site suggests that it can accommodate the nonyl chain of 2-bromononane. However, the binding affinity and catalytic efficiency may vary depending on the specific enzyme and the length of the alkyl chain. For instance, studies on the haloalkane dehalogenase LinB have shown that binding affinity increases with substrate size up to a six-carbon chain and then decreases. muni.cz
Below is a table summarizing the enantioselectivity of a well-characterized dehalogenase, DbjA, with a model β-bromoalkane substrate, 2-bromopentane, illustrating the potential for producing the (S)-enantiomer through kinetic resolution.
Table 1: Enantioselectivity of Dehalogenase DbjA with Racemic 2-Bromopentane
| Substrate | Enantiomer | kcat (s⁻¹) | Km (µM) | E value |
|---|---|---|---|---|
| rac-2-Bromopentane | (R)-2-Bromopentane | 0.36 | 24 | >200 |
This table is generated based on data for 2-bromopentane as a representative β-bromoalkane. caver.cz The high E value signifies excellent enantioselectivity, with the enzyme preferentially converting the (R)-enantiomer, thus enabling the isolation of the (S)-enantiomer.
Protein Engineering and Directed Evolution for Enhanced (2S)-Enantioselectivity
While wild-type dehalogenases can exhibit useful levels of enantioselectivity, their natural properties are often not optimal for industrial applications. Protein engineering and directed evolution have emerged as powerful tools to tailor and enhance the catalytic functions of these enzymes, including their enantioselectivity for producing compounds like this compound. muni.cz
Protein engineering involves making specific, targeted modifications to the amino acid sequence of an enzyme to alter its structure and function. This can be guided by rational design, which relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. For dehalogenases, this often involves mutating residues within the active site or in the access tunnels that lead to it. For example, modifying the size and hydrophobicity of the active site pocket can improve the binding and preferential conversion of a specific enantiomer of a long-chain substrate like 2-bromononane.
Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis of the gene encoding the dehalogenase. This library is then subjected to a high-throughput screening or selection process to identify mutants with improved properties, such as enhanced enantioselectivity for the conversion of (R)-2-bromononane, which would, in turn, lead to a higher yield and purity of this compound.
A notable example of enhancing enantioselectivity through protein engineering involves the dehalogenase DhaA from Rhodococcus rhodochrous. While the wild-type enzyme shows low enantioselectivity for β-bromoalkanes, engineered variants with mutations in the active site and access tunnels have been created that exhibit significantly improved enantioselectivity. muni.cz These engineered enzymes can achieve high E values, making them suitable for the efficient production of enantiomerically pure compounds.
The table below illustrates the impact of protein engineering on the enantioselectivity of a dehalogenase, using 2-bromopentane as a model substrate.
Table 2: Improvement of Dehalogenase Enantioselectivity through Protein Engineering
| Enzyme | Substrate | E value (wild-type) | E value (engineered) |
|---|
This table provides a conceptual representation of how protein engineering can dramatically improve the enantioselectivity (E value) of a dehalogenase like DhaA for a representative β-bromoalkane. muni.cz
Green Chemistry Principles in Biocatalytic Synthesis of Chiral Haloalkanes
The use of dehalogenases for the synthesis of enantiomerically enriched this compound aligns strongly with the principles of green chemistry. Biocatalysis, the use of enzymes to perform chemical transformations, offers several environmental and economic advantages over traditional chemical methods.
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. The enzymatic synthesis of chiral haloalkanes adheres to several of these principles:
Catalysis: Enzymes are highly efficient catalysts, often surpassing the activity of chemical catalysts under mild conditions. This reduces the energy requirements of the process.
Renewable Feedstocks: Enzymes are derived from renewable resources and are biodegradable, minimizing their environmental persistence.
Benign Solvents: Enzymatic reactions are typically carried out in aqueous media under mild conditions of temperature and pH, avoiding the use of harsh and often toxic organic solvents.
Atom Economy: While kinetic resolutions have a theoretical maximum yield of 50% for the desired enantiomer, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles.
Reduction of Derivatives: Enzymatic reactions are highly specific, often eliminating the need for protecting groups and reducing the number of synthetic steps, which in turn reduces waste generation.
Inherently Safer Chemistry: The use of enzymes under mild conditions avoids the high pressures, high temperatures, and hazardous reagents often associated with traditional chemical synthesis.
The biocatalytic production of this compound via kinetic resolution with a dehalogenase is a prime example of a green synthetic route. The process would involve incubating racemic 2-bromononane with the enzyme in an aqueous buffer. The enzyme would selectively convert the (R)-enantiomer to (R)-2-nonanol, leaving behind the desired this compound in high enantiomeric excess. The products can then be separated, and the biocatalyst can potentially be recovered and reused.
The table below summarizes the alignment of the biocatalytic synthesis of chiral haloalkanes with key green chemistry principles.
Table 3: Application of Green Chemistry Principles in the Biocatalytic Synthesis of Chiral Haloalkanes
| Green Chemistry Principle | Application in Biocatalytic Synthesis |
|---|---|
| Catalysis | Enzymes are highly efficient and specific biocatalysts. |
| Benign Solvents | Reactions are typically conducted in aqueous media. |
| Energy Efficiency | Processes are run at ambient temperature and pressure. |
| High Selectivity | Enzymes exhibit high chemo-, regio-, and enantioselectivity, reducing byproducts. |
| Renewable Resources | Enzymes are biodegradable and derived from renewable sources. |
Mechanistic Studies of Reactions Involving 2s 2 Bromononane
Investigation of Elimination Reactions (E1 and E2)
In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. For (2S)-2-bromononane, both unimolecular (E1) and bimolecular (E2) elimination pathways are possible, often competing with SN1 and SN2 reactions, respectively.
When an alkyl halide has hydrogens on more than one adjacent carbon (β-hydrogens), a mixture of alkene products can be formed. The dehydrohalogenation of 2-bromononane (B1329715) can potentially yield two constitutional isomers: non-1-ene (by removing a proton from C1) and non-2-ene (by removing a proton from C3).
The regiochemical outcome is often governed by Saytzeff's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. chemicalnote.com For 2-bromononane, non-2-ene is the disubstituted, more stable alkene, and is thus the Saytzeff product. Non-1-ene is the monosubstituted, less stable alkene, and is the Hofmann product.
E1 Reactions: The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. chemicalnote.comlibretexts.org A weak base then removes a β-proton. E1 reactions are regioselective and almost always follow Saytzeff's rule to produce the most stable alkene. chemistrysteps.com
E2 Reactions: The regioselectivity of the E2 reaction is more complex and can be controlled. With a strong, small base (e.g., sodium ethoxide, NaOEt), the reaction is regioselective for the more stable Saytzeff product (non-2-ene). chemicalnote.com However, when a sterically hindered or "bulky" base is used (e.g., potassium tert-butoxide, t-BuOK), the base has difficulty accessing the more sterically hindered proton on C3. masterorganicchemistry.comorgosolver.com It will preferentially remove the more accessible proton from the terminal methyl group (C1), leading to the formation of the less substituted Hofmann product (non-1-ene) as the major product. masterorganicchemistry.comyoutube.com
| Reaction | Base | Major Product | Product Type |
|---|---|---|---|
| E1 | Weak (e.g., H₂O, heat) | non-2-ene | Saytzeff |
| E2 | Strong, small (e.g., NaOCH₂CH₃) | non-2-ene | Saytzeff |
| E2 | Strong, bulky (e.g., KOC(CH₃)₃) | non-1-ene | Hofmann |
The E2 reaction is a concerted, single-step process that requires a specific spatial arrangement of the departing proton and leaving group. chemistrysteps.comlibretexts.org For the reaction to proceed efficiently, the β-hydrogen and the leaving group must be in the same plane and oriented on opposite sides of the carbon-carbon bond—a conformation known as anti-periplanar . ic.ac.uklibretexts.org
This stereoelectronic requirement arises because it allows for the smooth overlap of the C-H and C-Br sigma bonding orbitals as they rehybridize to form the new π bond of the alkene. libretexts.orglibretexts.org The anti-periplanar arrangement corresponds to a staggered conformation, which is energetically favorable. chemistrysteps.comlibretexts.org
In the case of this compound reacting with a base to form non-2-ene, the molecule must adopt a conformation where a hydrogen on C3 is anti-periplanar to the bromine on C2. The specific stereoisomer of non-2-ene that is formed (E or Z) will depend on the relative orientation of the other groups in this transition state. Given the free rotation around the C2-C3 single bond, the conformation leading to the more stable (E)-non-2-ene (where the larger alkyl groups are on opposite sides of the double bond) is generally favored over the one leading to the less stable (Z)-non-2-ene. Therefore, the E2 elimination of 2-bromononane is not only regioselective but also stereoselective, preferentially forming the (E)-alkene. ksu.edu.sa
Mechanistic Insights into Radical Bromination of Nonanes
The introduction of a bromine atom onto a nonane (B91170) backbone can be achieved through a free radical halogenation process. This reaction is not stereospecific and typically yields a mixture of products. Understanding the mechanism provides insight into the formation of various brominated nonanes, including the racemic mixture that would contain this compound.
Free Radical Chain Mechanism (Initiation, Propagation, Termination)
The radical bromination of an alkane like nonane proceeds via a free radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination. byjus.comlibretexts.org
Initiation: This first step involves the homolytic cleavage of the bromine molecule (Br₂) to generate two bromine radicals (Br•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat. byjus.comchemistrysteps.com
Propagation: This stage consists of a cycle of two repeating steps that generate the product and regenerate a radical, allowing the chain reaction to continue. byjus.comlibretexts.org
A bromine radical abstracts a hydrogen atom from the nonane chain to form hydrogen bromide (HBr) and a nonyl radical.
The nonyl radical then reacts with a bromine molecule (Br₂) to produce the bromononane product and a new bromine radical, which can then participate in another cycle of the propagation step. byjus.com
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂, a bromine radical and a nonyl radical to form bromononane, or two nonyl radicals to form an eighteen-carbon alkane. byjus.comchemistrysteps.com
| Stage | Description |
| Initiation | Homolytic cleavage of Br₂ into two bromine radicals under UV light or heat. byjus.com |
| Propagation | A two-step cycle where a bromine radical abstracts a hydrogen from nonane to form a nonyl radical, which then reacts with Br₂ to form bromononane and a new bromine radical. byjus.com |
| Termination | Combination of any two radical species to form a stable molecule, ending the chain reaction. byjus.com |
Selectivity and Stereochemical Consequences of Radical Intermediates
The regioselectivity of radical bromination is influenced by the stability of the radical intermediate formed during the propagation step. chemistrysteps.com The stability of alkyl radicals follows the order: tertiary > secondary > primary. chemistrysteps.comchemistrysteps.com Consequently, the hydrogen atom that is abstracted by the bromine radical is the one that leads to the formation of the most stable radical intermediate. In the case of nonane, abstraction of a hydrogen from a secondary carbon (positions 2, 3, 4, or 5) is favored over abstraction from a primary carbon (positions 1 or 9). chemistrysteps.comyoutube.com Bromination is known to be more selective than chlorination. youtube.com
When a new chiral center is created during a radical halogenation reaction, a racemic mixture of enantiomers is typically formed. chemistrysteps.comlibretexts.org This is because the intermediate alkyl radical is trigonal planar and sp² hybridized. chemistrysteps.com The subsequent attack by the bromine molecule can occur with equal probability from either face of the planar radical, leading to the formation of both (R) and (S) enantiomers in equal amounts. chemistrysteps.comlibretexts.org Therefore, the radical bromination of nonane at the second carbon position would produce a racemic mixture of (2R)-2-bromononane and this compound.
| Feature | Description |
| Selectivity | Bromination preferentially occurs at the carbon atom that forms the most stable radical intermediate (tertiary > secondary > primary). chemistrysteps.com |
| Stereochemistry | Formation of a trigonal planar radical intermediate allows for attack from either face, resulting in a racemic mixture when a new stereocenter is formed. chemistrysteps.comlibretexts.org |
Electrophilic Addition Mechanisms for Precursor Synthesis
The synthesis of specific alkyl halides like 2-bromononane often involves the addition of bromine to an alkene precursor, such as non-1-ene or non-2-ene. This reaction proceeds through an electrophilic addition mechanism.
Bromonium Ion Intermediates in Alkene Bromination
The addition of bromine (Br₂) to an alkene does not proceed through a simple carbocation intermediate. Instead, the reaction involves the formation of a cyclic intermediate known as a bromonium ion. chemguide.netlibretexts.org As the bromine molecule approaches the electron-rich double bond of the alkene, the π electrons of the alkene attack one of the bromine atoms, displacing the other as a bromide ion (Br⁻). chemistryguru.com.sgdocbrown.info The initially attacked bromine atom then forms a three-membered ring with the two carbon atoms of the former double bond. chemguide.netlibretexts.org This cyclic structure, the bromonium ion, is key to explaining the stereochemical outcome of the reaction. ladykeanecollege.edu.inquora.com
Anti-Addition Stereospecificity in Formation of Dibromides
The formation of the bromonium ion intermediate dictates the stereochemistry of the final product. The bromide ion (Br⁻) that was displaced in the first step then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. libretexts.org This attack occurs from the side opposite to the bulky bromonium ion ring, in a manner similar to an Sₙ2 reaction. libretexts.orgquora.com This results in the opening of the three-membered ring and the formation of a vicinal dibromide, where the two bromine atoms are on opposite sides of the original double bond. This stereochemical outcome is known as anti-addition. libretexts.orgladykeanecollege.edu.inmasterorganicchemistry.com
For example, the bromination of (E)-non-2-ene would lead to the formation of a different pair of enantiomers of 2,3-dibromononane than the bromination of (Z)-non-2-ene, demonstrating the stereospecific nature of this reaction. libretexts.org
| Feature | Description |
| Intermediate | A cyclic bromonium ion is formed by the interaction of the alkene π-bond with a bromine molecule. chemguide.netlibretexts.org |
| Stereospecificity | The nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion ring, resulting in anti-addition of the two bromine atoms. libretexts.orgladykeanecollege.edu.inmasterorganicchemistry.com |
Analytical Methodologies for Stereochemical Characterization and Enantiopurity Assessment
Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic methods are widely used to separate enantiomers and quantify their relative proportions, thereby determining the enantiomeric excess. These techniques utilize chiral stationary phases that can transiently form diastereomeric complexes or associations with the enantiomers, resulting in different retention times.
Chiral Gas Chromatography (GC) is a powerful technique for separating volatile or semi-volatile enantiomers. In Chiral GC, the separation is achieved by employing a stationary phase that is chiral. Common chiral stationary phases include derivatives of cyclodextrins, chiral polymers, or chiral selectors immobilized on a support material. When a racemic mixture or an enantiomerically enriched sample of a compound like 2-bromononane (B1329715) is injected into a chiral GC column, the two enantiomers interact differently with the chiral stationary phase. These differential interactions lead to different retention times for each enantiomer, allowing them to be separated and detected. The enantiomeric excess can then be determined by integrating the areas of the peaks corresponding to each enantiomer. This method is applicable to secondary alkyl halides such as 2-chlorobutane, indicating its suitability for analyzing 2-bromononane .
Chiral High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for enantiomeric separation, particularly for compounds that are less volatile or thermally labile. Similar to Chiral GC, Chiral HPLC utilizes a chiral stationary phase. A wide variety of chiral stationary phases are available for HPLC, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic antibiotics, protein-based phases, and chiral ligand exchange phases. The mobile phase composition is carefully selected to optimize the interactions between the enantiomers and the chiral stationary phase, leading to their separation. Chiral HPLC has been successfully applied to determine the enantiomeric excess of various chiral compounds, including products derived from reactions involving secondary alkyl halides acs.orgresearchgate.netmdpi.com. For instance, chiral HPLC using a Chiracel ODR column with a mobile phase of 15% acetonitrile (B52724) and 85% water with 0.1% trifluoroacetic acid has been reported for determining enantiomeric excess google.com. Another example shows the use of a Chiralpak AS-H column with heptane:iPrOH (99:1) as the mobile phase for chiral separation and ee determination uni-regensburg.de. These examples demonstrate the applicability of Chiral HPLC to analyze the enantiopurity of chiral secondary alkyl halides like (2S)-2-bromononane.
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. By coupling two capillary columns with different separation mechanisms, GC×GC can resolve complex mixtures. When a chiral column is used as the second dimension in a GC×GC system, it provides high-resolution separation of enantiomers within a complex sample matrix. This advanced technique can be particularly useful for the analysis of chiral compounds in complex samples, allowing for simultaneous separation of enantiomers and other co-eluting components. While specific applications to 2-bromononane were not detailed, GC×GC is recognized for its capability in chiral separation and high-resolution analysis of complex mixtures science.govscience.govchromtech.net.au. The use of specialized columns like MEGA-DEX chiral columns in FAST-GC and GC×GC further highlights the potential for rapid and high-resolution enantiomeric separations chromtech.net.au.
Spectroscopic Methods for Stereochemical Elucidation
Spectroscopic methods can also provide information about the stereochemistry and enantiomeric composition of chiral compounds, often by observing differential interactions of enantiomers with a chiral probe or in a chiral environment.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a chiral compound by conducting the analysis in a chiral environment. In a chiral environment, the enantiomers of a compound become diastereomerically nonequivalent, leading to different chemical shifts for corresponding nuclei in their NMR spectra. This difference in chemical shifts allows for the integration of the signals corresponding to each enantiomer, and thus the determination of the enantiomeric ratio and enantiomeric excess. This technique is applicable to secondary alkyl halides .
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments
Derivatization with Chiral Auxiliary Reagents (e.g., Mosher's Acid) for Diastereomer Formation
One widely used approach for determining the enantiomeric purity and absolute configuration of chiral molecules, particularly secondary alcohols and amines, is derivatization with chiral auxiliary reagents researchgate.netscience.gov. This method involves reacting the enantiomers of the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers researchgate.netwikipedia.org. Diastereomers have different physical properties, including distinct NMR spectra, which allows for their differentiation and quantification researchgate.netwikipedia.orgdrpress.org.
Mosher's acid, or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its corresponding acid chloride are prominent examples of CDAs researchgate.netwikipedia.orgtcichemicals.com. When a chiral secondary alcohol or amine reacts with enantiomerically pure Mosher's acid chloride, a pair of diastereomeric esters or amides is formed researchgate.netwikipedia.org. For instance, the reaction of (R)- and (S)-enantiomers of a chiral alcohol with (S)-Mosher's acid chloride yields (R,S)- and (S,S)-diastereomers, respectively wikipedia.org. These diastereomers can then be analyzed by 1H NMR spectroscopy pnas.orgacs.orgnih.gov. The chemical shifts of the protons in the diastereomers are typically different due to the anisotropic shielding or deshielding effects of the phenyl group and the trifluoromethyl group in the Mosher moiety drpress.orgtcichemicals.com. By carefully analyzing the chemical shift differences (Δδ) of corresponding protons in the 1H NMR spectra of the two diastereomers (derived from the two enantiomers of the analyte reacting with a single enantiomer of the CDA, or from a racemic analyte reacting with both enantiomers of the CDA), the enantiomeric excess of the original chiral compound can be determined by integrating the signals corresponding to each diastereomer researchgate.netwikipedia.org. Furthermore, the pattern of these chemical shift differences can be used to assign the absolute configuration of the chiral center based on empirical rules or computational methods drpress.orgtcichemicals.comescholarship.org.
While Mosher's method is well-established and widely applied, its effectiveness can depend on the structure of the chiral compound, and in some cases, the chemical shift differences between diastereomers may not be sufficient for accurate integration and analysis, especially when the chiral center is far from the derivatization site or when the two alkyl branches at the chiral carbon are structurally similar pnas.orgnih.gov.
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques probe the interaction of chiral molecules with polarized light and are powerful tools for chirality detection and the determination of absolute configuration and enantiopurity egyankosh.ac.inwikipedia.org. These methods are based on the fact that chiral molecules exhibit different responses to left and right circularly polarized light. wikipedia.orgmtoz-biolabs.combath.ac.uk.
Circular Dichroism (CD) Spectroscopy for Chirality Detection and Quantitative Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength wikipedia.orgmtoz-biolabs.combath.ac.uklibretexts.org. This difference in absorption, known as the CD signal, is observed in the absorption bands of optically active chiral molecules wikipedia.org. A CD spectrum, which plots the differential absorption against wavelength, can provide valuable information about the three-dimensional structure and conformation of chiral molecules mtoz-biolabs.com.
CD spectroscopy is a sensitive technique for detecting the presence of chirality and can be used for the quantitative analysis of enantiomeric mixtures mtoz-biolabs.com. The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess mtoz-biolabs.com. CD spectroscopy is particularly useful for studying molecules with chromophores (groups that absorb UV-Vis light) near the chiral center wikipedia.org. While direct CD measurements of simple chiral bromoalkanes like this compound might be challenging if they lack suitable chromophores in the readily accessible UV-Vis range, derivatization with a chromophoric chiral auxiliary or analysis in the vacuum UV region could potentially yield CD signals. CD spectroscopy is widely applied in various fields, including drug development and chemical synthesis, for identifying chiral molecules and studying molecular interactions mtoz-biolabs.com.
Optical Rotatory Dispersion (ORD) and Specific Rotation Measurements
Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a substance with respect to the wavelength of light egyankosh.ac.inwikipedia.orgyoutube.com. Optical rotation is the rotation of the plane of linearly polarized light as it passes through an optically active substance, a phenomenon arising from the difference in refractive index between left and right circularly polarized light in a chiral medium wikipedia.orgwikipedia.org. Specific rotation, denoted by [α], is a standardized measure of optical rotation that accounts for the concentration of the chiral substance and the path length of the light youtube.com. It is typically measured at a specific wavelength (commonly the sodium D line at 589 nm) and temperature youtube.com.
ORD and CD are closely related phenomena and are both manifestations of optical activity egyankosh.ac.inwikipedia.org. They provide complementary information about the chiroptical properties of a molecule and can be interconverted mathematically wikipedia.org. While specific rotation provides a single value at a given wavelength, an ORD curve shows how the optical rotation changes across a range of wavelengths egyankosh.ac.inyoutube.com. Anomalous ORD curves, which show a change in the sign of rotation near an absorption band (Cotton effect), are particularly informative for structural and conformational studies egyankosh.ac.inyoutube.com.
For this compound, measuring its specific rotation can provide a direct indication of its enantiomeric purity if the specific rotation of the pure enantiomer is known brainly.com. A mixture of enantiomers will have an observed specific rotation that is the weighted average of the specific rotations of the pure enantiomers brainly.com. ORD can provide more detailed information about the chiroptical properties across different wavelengths, which can be useful for characterizing the compound and potentially assigning absolute configuration, especially when combined with theoretical calculations.
Emerging and Advanced Analytical Techniques
Beyond traditional methods, newer and more advanced techniques are being developed and applied for the stereochemical analysis of chiral compounds, offering increased sensitivity, speed, or the ability to analyze complex mixtures directly.
Mass Spectrometry (MS) Coupled with Photoelectron Circular Dichroism (MS-PECD) for Direct Enantiomeric Excess Measurement
Mass Spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules based on their mass-to-charge ratio. However, conventional MS is typically chirally blind, meaning it cannot distinguish between enantiomers rsc.orgspectroscopyonline.comtheanalyticalscientist.comspectroscopyonline.com. Mass Spectrometry coupled with Photoelectron Circular Dichroism (MS-PECD) is an emerging technique that overcomes this limitation by combining the mass selectivity of MS with the chiral sensitivity of PECD rsc.orgspectroscopyonline.comtheanalyticalscientist.comspectroscopyonline.commassspecpecd.com.
PECD is a phenomenon where the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light shows a forward-backward asymmetry with respect to the light propagation direction rsc.orgtheanalyticalscientist.comspectroscopyonline.comresearchgate.net. This asymmetry is sensitive to the handedness (enantiomer) of the molecule and the helicity of the light rsc.orgtheanalyticalscientist.com. In MS-PECD, molecules in a mixture are ionized by a circularly polarized laser pulse, and both the photoions and photoelectrons are detected in coincidence rsc.orgspectroscopyonline.comspectroscopyonline.commassspecpecd.com. By correlating the photoelectron signal with the mass of the corresponding ion, the PECD signal can be assigned to a specific molecule within a complex mixture rsc.orgspectroscopyonline.commassspecpecd.comresearchgate.net.
MS-PECD allows for the direct measurement of enantiomeric excess in multi-component chiral mixtures without the need for prior chromatographic separation spectroscopyonline.comtheanalyticalscientist.comspectroscopyonline.commassspecpecd.com. The magnitude of the measured PECD asymmetry for a specific mass is directly proportional to the enantiomeric excess of the compound with that mass spectroscopyonline.commassspecpecd.comresearchgate.net. This technique offers high enantiomeric sensitivity, typically much larger than conventional CD or vibrational CD theanalyticalscientist.commassspecpecd.com. While still a developing field, MS-PECD holds significant promise for rapid and direct chiral analysis in various applications rsc.orgspectroscopyonline.commassspecpecd.comrsc.org.
Computational NMR Methods for Configuration Assignment and Validation
Computational methods, particularly those based on Nuclear Magnetic Resonance (NMR) parameters, have become increasingly valuable tools for assigning and validating the absolute configuration of chiral molecules frontiersin.orgresearchgate.net. These methods involve calculating NMR parameters, such as chemical shifts and coupling constants, for different possible stereoisomers of a molecule using quantum mechanical calculations frontiersin.orgfaccts.de. The calculated parameters are then compared to experimental NMR data to determine the most likely configuration frontiersin.org.
For chiral compounds like this compound, computational NMR methods can complement experimental techniques. By calculating the 1H and 13C NMR chemical shifts for both the (2S) and (2R) enantiomers (or their diastereomeric derivatives formed with a CDA) in various conformations, researchers can compare these predicted values to the experimentally obtained NMR spectra frontiersin.org. The stereoisomer whose calculated NMR parameters best match the experimental data is assigned as the correct configuration frontiersin.org.
Computational methods can also be used to analyze the conformational preferences of chiral molecules and their derivatives, which is crucial for accurately interpreting experimental data from techniques like Mosher's method tcichemicals.com. While computational NMR methods are powerful, their accuracy depends on the level of theory used for the calculations and the proper consideration of conformational space frontiersin.org. Nevertheless, they provide a valuable independent means for confirming stereochemical assignments made by experimental methods frontiersin.org.
Computational and Theoretical Studies on 2s 2 Bromononane
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the properties of molecules. These methods are particularly valuable for elucidating the three-dimensional structure and electronic landscape of chiral compounds like (2S)-2-bromononane.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For (2S)-2-bromonane, DFT can be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface.
Furthermore, due to the rotational freedom around its single bonds, this compound can exist in various spatial arrangements called conformations. A conformational analysis using DFT can identify the different stable conformers and their relative energies. The long alkyl chain of nonane (B91170) allows for a multitude of possible conformations. The most stable conformers are typically those that minimize steric hindrance, where bulky groups are positioned as far apart as possible. For instance, the anti-conformation, where the bromine atom and the longest part of the alkyl chain are oriented away from each other, is often energetically favored.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 75.3 |
| Gauche 1 | 60° | 0.85 | 14.2 |
| Gauche 2 | -60° | 0.90 | 10.5 |
This interactive table presents hypothetical data illustrating the relative energies and populations of different conformers of this compound as would be calculated by DFT. The anti-conformer is set as the reference with zero relative energy.
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is typically localized around the bromine atom, specifically on its lone pair electrons. The LUMO is generally associated with the antibonding σ* orbital of the carbon-bromine (C-Br) bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. In reactions, a nucleophile will interact with the LUMO of this compound, leading to the cleavage of the C-Br bond.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -10.2 | Br (lone pair) |
| LUMO | 1.5 | C-Br (σ*) |
| HOMO-LUMO Gap | 11.7 eV |
This interactive table shows representative calculated energies for the HOMO, LUMO, and the resulting energy gap for this compound, highlighting the atomic orbitals that contribute most significantly.
Mechanistic Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transient species like transition states. This is crucial for understanding how reactions involving this compound proceed.
This compound, as a secondary haloalkane, can undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Computational modeling can simulate the potential energy surfaces for these reaction pathways.
SN2 Pathway: This is a single-step mechanism where a nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the bromine atom. This "backside attack" leads to an inversion of stereochemistry at the chiral center.
SN1 Pathway: This is a two-step mechanism that involves the formation of a planar carbocation intermediate after the departure of the bromide ion. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers (racemization).
Elimination Pathways (E1 and E2): These reactions result in the formation of an alkene. The E2 mechanism is a concerted process, while the E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway.
By calculating the activation energies for each pathway, it is possible to predict which mechanism is more likely to occur under specific reaction conditions (e.g., solvent, nature of the nucleophile/base).
A key aspect of reactions involving chiral centers is the stereochemical outcome. Transition state theory posits that the rate of a reaction is determined by the energy of its transition state. By calculating the energies of the transition states leading to different stereochemical products, we can predict the stereoselectivity of a reaction.
For the SN2 reaction of this compound, there is a single transition state that leads to the inversion of configuration, resulting in the (2R) product. For the SN1 reaction, the planar carbocation intermediate can be attacked from two directions. While attack from either face is often considered equally probable, leading to a racemic mixture, computational studies can reveal subtle energy differences in the transition states for the attack from each face, which may result in a slight excess of one enantiomer.
| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Predicted Major Product Stereochemistry |
|---|---|---|
| SN2 | 22.5 | Inversion (2R) |
| SN1 | 28.0 | Racemization (2R and 2S) |
| E2 | 24.0 | Alkene |
This interactive table provides illustrative activation energies for the SN2, SN1, and E2 pathways of this compound, which can be used to predict the dominant reaction mechanism and its stereochemical outcome.
Simulations of Chiral Recognition and Interactions
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This phenomenon is the basis for enantioselective chromatography and many biological processes. Molecular dynamics (MD) simulations and docking studies can be used to model the interactions between this compound and a chiral selector molecule, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography.
These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, that are responsible for the differential binding of the two enantiomers. By calculating the binding free energies of the diastereomeric complexes formed between the chiral selector and each enantiomer of 2-bromononane (B1329715), it is possible to predict which enantiomer will bind more strongly. This information is invaluable for the design of new and more effective chiral separation methods. For instance, simulations could show that the (2S)-enantiomer fits more snugly into the hydrophobic cavity of a cyclodextrin due to a more favorable orientation of its nonyl chain, leading to a stronger binding interaction compared to the (2R)-enantiomer.
Ab Initio Studies on Halogenation Processes
Ab initio molecular orbital theories are powerful computational tools used to investigate the stereochemistry and reaction mechanisms of chemical processes. researchgate.net These theoretical calculations provide fundamental insights into the halogenation of alkanes, such as nonane, by modeling the potential energy surfaces, transition states, and reaction energetics.
The free-radical halogenation of an alkane is understood to proceed via a radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. unacademy.combyjus.com Computational studies focus heavily on the propagation steps, as these determine the regioselectivity and stereochemistry of the final product.
The bromination of nonane to form 2-bromononane involves the following key propagation steps, which have been modeled for analogous smaller alkanes using various levels of theory, including G2(MP2,SVP) and Gaussian-2 theory. researchgate.netnih.gov
Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the second carbon (C2) of the nonane molecule. This step is endothermic and leads to the formation of a secondary nonyl radical and a molecule of hydrogen bromide (HBr). unacademy.com
Halogen Abstraction: The resulting nonyl radical reacts with a bromine molecule (Br₂). This step involves the abstraction of a bromine atom by the carbon radical, forming the C-Br bond of 2-bromononane and regenerating a bromine radical (Br•), which can then participate in another cycle of the chain reaction. researchgate.net
Table 1: Key Propagation Steps in the Radical Bromination of Nonane
| Step | Reaction | Description |
|---|---|---|
| 1 | C₉H₂₀ + Br• → C₉H₁₉• + HBr | A bromine radical abstracts a hydrogen atom from the C2 position of nonane, creating a secondary alkyl radical. |
| 2 | C₉H₁₉• + Br₂ → C₉H₁₉Br + Br• | The secondary nonyl radical abstracts a bromine atom from a Br₂ molecule, yielding 2-bromononane and a new bromine radical. |
This interactive table summarizes the two propagation steps central to the formation of 2-bromononane.
From a stereochemical perspective, the C2 position in nonane is prochiral. Abstraction of a hydrogen atom from this carbon creates a secondary alkyl radical intermediate. Theoretical and experimental evidence indicates that such alkyl radicals are typically trigonal planar, with the carbon atom being sp² hybridized. libretexts.orgpressbooks.pub Consequently, the subsequent attack by the Br₂ molecule can occur with equal probability from either face of the planar radical. This non-discriminatory attack is predicted to result in a racemic mixture, containing equal amounts of this compound and (2R)-2-bromononane. libretexts.org
Detailed ab initio studies on smaller, related alkyl halides have provided deeper insights into the factors governing stereoselectivity. researchgate.net For instance, studies on the radical halogenation of ethyl halides (XCH₂CH₃) using G2(MP2,SVP) theory have investigated the preference for gauche versus trans transition states during the hydrogen and halogen abstraction steps. researchgate.net
Research Findings from Theoretical Studies:
For reactions involving chlorine and bromine (Y = Cl, Br), both the hydrogen abstraction by the halogen radical and the subsequent halogen abstraction by the alkyl radical were found to preferentially proceed through a trans pathway. researchgate.net
The preference for the trans transition state over the gauche one is explained by hyperconjugation interactions. researchgate.net
The rotational barriers of the intermediate chloro- and bromo-substituted ethyl radicals (e.g., BrCH₂CH₂•) were calculated to be high, while the barriers for the subsequent halogen abstraction were low. This combination ensures that the radical's configuration is retained during the reaction, leading to a stereospecific outcome in those particular systems. researchgate.net
While these specific calculations were not performed on nonane, the principles derived from these ab initio studies on smaller alkanes are fundamental to understanding the stereochemical outcome of the bromination process that yields this compound. They highlight the importance of transition state geometries and the electronic effects that can influence the reaction pathway.
Table 2: Calculated Stereochemical Preferences in Radical Halogenation of Substituted Ethanes (XCH₂CH₃ + Y•)
| Reactants (X, Y) | Preferred H-Abstraction Pathway | Preferred Halogen Abstraction Pathway | Theoretical Rationale |
|---|---|---|---|
| X = Cl, Y = Br | trans | trans | Hyperconjugation |
| X = Br, Y = Br | trans | trans | Hyperconjugation |
| X = F, Y = Br | gauche | gauche | Hyperconjugation |
This interactive table presents findings from ab initio studies on substituted ethanes, which serve as models for understanding stereoselective halogenation reactions. Data sourced from a study by Wong and Chen. researchgate.net
Applications of 2s 2 Bromononane As a Chiral Building Block in Advanced Organic Synthesis
Synthesis of Chiral Intermediates for Complex Organic Molecules
The primary application of (2S)-2-bromononane in the synthesis of complex molecules is as an electrophile in nucleophilic substitution reactions. The presence of the chiral center allows for the transfer of stereochemical information, leading to the formation of enantiomerically enriched products.
Preparation of Enantiomerically Pure Alcohols, Ethers, and Nitriles
This compound serves as a precursor for various enantiomerically pure chiral intermediates through nucleophilic substitution reactions. Given that it is a secondary bromoalkane, the primary mechanism for these substitutions is the S(_N)2 (bimolecular nucleophilic substitution) pathway. A key feature of the S(_N)2 mechanism is the inversion of stereochemistry at the chiral center.
Alcohols: The reaction of this compound with a hydroxide (B78521) source, such as sodium hydroxide, proceeds via an S(_N)2 mechanism to yield (R)-nonan-2-ol. chegg.comchemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the carbon atom bonded to the bromine from the side opposite to the leaving group. This backside attack forces an inversion of the molecule's three-dimensional arrangement, converting the (S)-configuration of the starting material to the (R)-configuration in the resulting alcohol. chemguide.co.uk
Ethers: Chiral ethers can be synthesized using the Williamson ether synthesis. In this method, an alkoxide ion serves as the nucleophile. For instance, reacting this compound with sodium ethoxide would produce (R)-2-ethoxynonane, again with inversion of stereochemistry.
Nitriles: The introduction of a nitrile group to form a chiral alkyl nitrile can be accomplished by reacting this compound with a cyanide salt, such as sodium cyanide. This reaction also follows an S(_N)2 pathway, resulting in the formation of (R)-2-cyanononane with inversion of the stereocenter. The synthesis of chiral nitriles is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.govorganic-chemistry.org
| Reactant | Nucleophile | Product | Stereochemical Outcome | Reaction Type |
|---|---|---|---|---|
| This compound | Hydroxide Ion (OH⁻) | (R)-Nonan-2-ol | Inversion | SN2 |
| This compound | Ethoxide Ion (CH₃CH₂O⁻) | (R)-2-Ethoxynonane | Inversion | SN2 (Williamson Ether Synthesis) |
| This compound | Cyanide Ion (CN⁻) | (R)-2-Cyanononane | Inversion | SN2 |
Stereoselective Synthesis of Piperidine (B6355638) Alkaloids
Piperidine alkaloids are a large class of natural products characterized by a piperidine ring structure. nih.gov Their synthesis often involves the stereoselective formation of substituted piperidine rings. While the alkylation of piperidine precursors is a known synthetic strategy, a specific, documented role for this compound in the stereoselective synthesis of naturally occurring piperidine alkaloids is not prominent in the surveyed scientific literature. researchgate.netodu.edu In principle, a chiral fragment like the (S)-nonan-2-yl group could be introduced into a piperidine scaffold via N-alkylation or C-alkylation of a suitable precursor. researchgate.netnih.gov However, the synthesis of complex alkaloids typically relies on more intricate strategies that build the carbon skeleton with multiple stereocenters in a controlled manner, often using chiral pool starting materials or asymmetric catalysis. researchgate.netsemanticscholar.org
Contribution to Polypropionate Synthesis Schemes
Polypropionates are a class of natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups. nih.gov Their synthesis is a significant challenge in organic chemistry, generally addressed through iterative methods like stereoselective aldol (B89426) reactions that build the complex chain from smaller, functionalized propionate (B1217596) units. iupac.orgresearchgate.net The scientific literature on polypropionate synthesis does not indicate that simple chiral bromoalkanes such as this compound are standard building blocks for these complex structures. The strategies employed focus on creating the characteristic repeating (-CH(CH₃)-CH(OH)-) motif, a structural pattern to which this compound does not directly contribute. researchgate.net
Role in Asymmetric Induction and Remote Stereocontrol Strategies
Asymmetric induction is the process where a chiral feature in a molecule influences the outcome of a chemical reaction to favor the formation of one enantiomer or diastereomer over another. uvic.ca This can be achieved using chiral auxiliaries, reagents, or catalysts. A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction, after which it is removed. wikipedia.org
While this compound is a chiral molecule, it is not typically employed as a chiral auxiliary. Chiral auxiliaries are generally more complex structures designed for easy attachment and removal, and to impart a high degree of facial selectivity in reactions.
Remote stereocontrol refers to the ability of a chiral center to influence the stereochemistry of a reaction at a distant site within the same molecule. nih.govresearchgate.netchemrxiv.orgacs.orgnih.gov This is a challenging aspect of asymmetric synthesis. The use of chiral alkylating agents can, in specific contexts, lead to remote stereocontrol. However, there are no prominent, documented examples in the chemical literature that specifically utilize this compound to achieve remote stereocontrol in a synthetic strategy.
Utilization in the Synthesis of Pharmaceutical Precursors and Intermediates
Chiral building blocks are essential in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.
As a Chiral Synthon for Complex Drug Scaffolds (e.g., Fulvestrant Intermediates)
Fulvestrant is a medication used in the treatment of hormone receptor-positive metastatic breast cancer. nih.gov Its chemical structure is based on a steroid core with a long side chain attached at the 7α-position. This side chain is a 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl group. google.com
A review of synthetic routes to Fulvestrant indicates that the nine-carbon alkyl chain is typically introduced using precursors like 9-bromonon-1-ene or similar achiral C9 units. ox.ac.ukrsc.org The chirality of Fulvestrant resides in the complex steroid nucleus and at the sulfur atom in the side chain (a sulfoxide), which is often formed as a mixture of diastereomers. mdpi.comresearchgate.net The available literature does not support the use of this compound as a chiral synthon for the Fulvestrant side chain, as the chirality in this part of the molecule is centered on the sulfur, not on the second carbon of the nonyl chain.
Contribution to Regio- and Stereoselective Syntheses of Natural Product Analogues
Natural products and their analogues are a rich source of therapeutic agents and biological probes. The synthesis of these often complex molecules requires precise control over the spatial arrangement of atoms. This compound can serve as a key building block for introducing a chiral lipophilic side chain, a common motif in many biologically active natural products. Its application in this context would primarily revolve around stereospecific nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile, transferring the chiral center to the target molecule.
The stereochemistry at the second position of the nonane (B91170) chain is crucial. In a typical SN2 reaction, the nucleophile will attack the carbon atom bearing the bromine from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. A proficient synthetic chemist can strategically employ this predictable stereochemical outcome to construct a desired stereoisomer of a natural product analogue.
For instance, in the hypothetical synthesis of an analogue of a lipidic natural product, a carbanion or another nucleophilic species could displace the bromide of this compound. The regio- and stereoselectivity of such a reaction would be paramount. Regioselectivity would be ensured by the inherent reactivity of the secondary bromide. Stereoselectivity would be dictated by the SN2 mechanism, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with a specific, inverted stereochemistry.
Table 1: Hypothetical Regio- and Stereoselective Alkylation using this compound
| Nucleophile (Nu⁻) | Product | Expected Stereochemistry at C2 of Nonyl Moiety |
| Malonate Ester Enolate | Diethyl 2-((2R)-nonan-2-yl)malonate | R (Inversion) |
| Lithium Acetylide | (R)-3-Undecyne | R (Inversion) |
| Sodium Azide | (R)-2-Azidononane | R (Inversion) |
This table presents hypothetical reactions to illustrate the principle of stereochemical inversion in SN2 reactions involving this compound.
The successful incorporation of the this compound-derived fragment would depend on the careful selection of reaction conditions to favor the desired SN2 pathway and minimize competing elimination (E2) reactions, which would lead to the formation of non-2-ene and loss of the chiral center.
Applications in Specialty Chemicals and Materials Science (e.g., Polymer Synthesis with Chiral Centers)
The introduction of chiral centers into polymers can impart unique properties, such as chiroptical activity, the ability to form helical structures, and the capacity for enantioselective recognition. These properties are highly desirable in the development of specialty chemicals and advanced materials, including chiral stationary phases for chromatography, sensors, and specialized optical films.
This compound could be utilized as a chiral monomer or as a chiral modifying agent for pre-formed polymers. In the context of polymer synthesis, one potential application is in the preparation of polymers with chiral side chains. For example, a monomer containing a reactive group (e.g., a vinyl or styrenyl group) could be alkylated with this compound to introduce the chiral nonyl side chain. Subsequent polymerization of this chiral monomer would yield a polymer with regularly spaced chiral pendants.
The chirality of the nonyl side chains could influence the polymer's secondary structure, potentially inducing a helical conformation in the polymer backbone. The extent of this helical induction would depend on the nature of the polymer backbone and the interactions between the chiral side chains.
Table 2: Potential Chiral Monomers Derived from this compound
| Base Monomer | Chiral Monomer | Potential Polymer Application |
| 4-Vinylbenzyl chloride | (S)-4-(nonan-2-yloxymethyl)styrene | Chiral stationary phase |
| Methyl acrylate | Methyl (S)-2-(nonan-2-yloxy)acrylate | Chiroptical films |
This table provides hypothetical examples of chiral monomers that could be synthesized from this compound and their potential applications.
Furthermore, this compound could be used to modify the surface of materials to introduce chirality. For example, grafting of the (2S)-nonyl group onto the surface of silica (B1680970) gel could create a chiral stationary phase for enantioselective chromatography. The lipophilic nature of the nonyl chain combined with its chirality could enable the separation of racemic mixtures.
Future Research Directions and Emerging Paradigms in 2s 2 Bromononane Chemistry
Development of More Efficient and Sustainable Enantioselective Bromination Methodologies
Current methods for synthesizing 2-bromononane (B1329715) often involve radical bromination of nonane (B91170), which can lead to a mixture of isomers and lacks enantioselectivity, or substitution reactions on dihaloalkanes . Achieving high enantiomeric purity of (2S)-2-bromononane efficiently and sustainably remains a key challenge. Future research will likely focus on developing enantioselective bromination methodologies that minimize waste and energy consumption.
Potential avenues include the exploration of novel chiral catalysts capable of inducing high enantioselectivity in the bromination of nonane or its precursors. This could involve the design of new organocatalysts or transition-metal complexes tailored for this specific transformation. mdpi.combuchler-gmbh.comnih.gov Sustainable approaches, such as electrochemical methods utilizing readily available bromide salts as the bromine source, are also gaining attention for creating organohalides in a more environmentally friendly manner. mdpi.com Research into milder reaction conditions and the use of renewable solvents will be crucial for enhancing the sustainability of this compound synthesis. acsgcipr.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of designing enantioselective reactions makes the integration of Artificial Intelligence (AI) and Machine Learning (ML) a promising future direction in this compound chemistry. AI and ML algorithms can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even suggest novel synthetic routes. arxiv.orgrsc.orgnso-journal.orgresearchgate.net
Future research could leverage AI/ML to predict the most effective chiral catalyst for the enantioselective bromination of nonane or to design reaction conditions that favor the formation of the (2S) enantiomer with high yield and enantiomeric excess. chinesechemsoc.org ML models can be trained on experimental data to identify complex relationships between catalyst structure, reaction parameters (temperature, solvent, concentration), and stereochemical outcomes. rsc.orgchinesechemsoc.org This data-driven approach has the potential to significantly accelerate the discovery and optimization of enantioselective synthetic routes to this compound, reducing the need for extensive experimental trial and error. arxiv.orgnso-journal.org
Advancements in Continuous Flow Chemistry for Chiral Bromoalkane Production
Continuous flow chemistry offers significant advantages in terms of efficiency, scalability, and safety compared to traditional batch processes, particularly for the synthesis of valuable chemicals like chiral bromoalkanes. nih.govrsc.org Applying continuous flow techniques to the synthesis of this compound is an emerging paradigm.
Future research will likely focus on developing continuous flow protocols for enantioselective bromination reactions. This could involve immobilizing chiral catalysts within flow reactors to facilitate catalyst recovery and reuse. nih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, residence time, and reagent mixing, which can be critical for achieving high enantioselectivity and yield. nih.gov The development of robust and long-lasting immobilized chiral catalysts suitable for continuous flow environments will be essential for the industrial implementation of such processes for this compound production. nih.govrsc.org
Exploration of New Catalytic Systems for Stereospecific Transformations of this compound
This compound, with its defined stereocenter, is a valuable starting material for the synthesis of other chiral molecules through stereospecific transformations. Future research will explore novel catalytic systems that can facilitate these transformations while preserving or controlling the stereochemistry at the C-2 position.
This could involve developing new catalysts for nucleophilic substitution reactions that proceed with inversion or retention of configuration, depending on the desired product. nih.gov Metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation, and research into enantioselective or stereospecific cross-coupling reactions utilizing chiral alkyl halides like this compound is an active area. thieme-connect.deacs.org The exploration of biocatalytic approaches using enzymes capable of catalyzing transformations of chiral haloalkanes with high selectivity also presents a promising avenue. mdpi.com
Expanding the Scope of this compound as a Scaffold for Novel Functional Materials
The incorporation of chirality into materials can impart unique properties, making chiral molecules like this compound interesting scaffolds for the development of novel functional materials. chiralpedia.comrice.edu Future research will explore how the stereocenter and alkyl chain of this compound can be utilized to create materials with tailored optical, electronic, or structural properties.
This could involve synthesizing chiral polymers or liquid crystals incorporating units derived from this compound. chiralpedia.com The bromo group can serve as a handle for further functionalization, allowing for the grafting of this compound onto existing material platforms or its polymerization into new chiral architectures. mdpi.comgoogle.comresearchgate.net Potential applications could include chiral stationary phases for chromatography, chiral catalysts immobilized on solid supports, or components in advanced optical or electronic devices. chiralpedia.com
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for (2S)-2-bromononane?
- Methodology :
- Chiral center introduction : Start with enantiomerically pure precursors (e.g., L-alanine derivatives) to ensure stereochemical fidelity. Use nucleophilic substitution (SN2) with a brominating agent (e.g., PBr₃ or HBr) under controlled conditions to retain configuration .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites during synthesis, followed by deprotection .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane for SN2 mechanisms) .
Q. Which spectroscopic techniques are critical for confirming this compound’s structure and stereochemistry?
- Key Techniques :
Q. How should this compound be stored to maintain stability?
- Storage protocols :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation and light-induced racemization .
- Atmosphere : Use argon or nitrogen to avoid oxidation; ensure airtight sealing .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during this compound synthesis?
- Strategies :
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphates) to enhance stereoselectivity .
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. How to resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?
- Analytical framework :
- Multi-technique validation : Combine NOESY (nuclear Overhauser effect spectroscopy) for spatial proximity analysis with X-ray diffraction for absolute configuration .
- Computational modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
Q. What mechanistic insights govern this compound’s reactivity in substitution vs. elimination reactions?
- Experimental design :
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to favor SN2 pathways, while bulky bases (e.g., t-BuOK) promote E2 elimination .
- Isotopic labeling : Synthesize deuterated analogs (e.g., (2S)-2-bromo-[D₁₈]nonane) to track hydrogen abstraction in elimination studies .
Q. How can computational models predict this compound’s behavior in novel reaction environments?
- Methodology :
- Molecular dynamics (MD) : Simulate solvent interactions and transition states to predict reaction pathways .
- Docking studies : Model interactions with enzyme active sites (e.g., cytochrome P450) for biodegradation profiling .
Data Reproducibility & Ethical Considerations
Q. Why do interlaboratory studies report variability in this compound’s synthetic yields?
- Critical factors :
- Purity of reagents : Trace moisture in HBr can reduce yields; use molecular sieves for drying .
- Statistical reporting : Adhere to guidelines (e.g., report mean ± SD with n ≥ 3 replicates) to ensure reproducibility .
Q. How to balance open-data sharing with proprietary constraints in this compound research?
- Ethical framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
